4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine
Description
Historical Development of Triazole-Pyrimidine Scaffolds
The fusion of triazole and pyrimidine rings traces its origins to early 20th-century heterocyclic chemistry. The foundational work of Bulow and Haas in 1909 first described the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, though its biological relevance remained unexplored for decades. The 1980s marked a turning point with the commercialization of Trapidil, a triazolopyrimidine derivative used as a vasodilator, which validated the pharmacological viability of this hybrid system. Subsequent advances in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabled precise modifications of the triazole-pyrimidine core, as demonstrated in recent syntheses of steroid-pyrimidine conjugates.
A comparative timeline of key milestones is provided below:
Strategic Importance of Hybrid Heterocyclic Systems
Triazole-pyrimidine hybrids occupy a unique niche due to their structural mimicry of purine nucleobases, enabling interactions with enzymatic targets such as kinases and polymerases. The 4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine derivative exemplifies this strategy, where:
- The pyrimidine ring provides hydrogen-bonding sites analogous to adenine/guanine.
- The 1,2,4-triazole moiety introduces torsional flexibility for target adaptation.
- The phenyl substituent enhances lipophilicity, improving membrane permeability.
Therapeutic applications span:
Rational Design Principles for 1,2,4-Triazole-Pyrimidine Conjugates
The synthesis of this compound adheres to three core principles:
1. Modular Assembly
- Step 1 : Functionalization of pyrimidinamine at C5 via nucleophilic substitution.
- Step 2 : CuAAC coupling of azido-pyrimidine intermediates with alkynyl triazoles.
- Step 3 : Introduction of phenyl groups via Suzuki-Miyaura cross-coupling.
2. Bioisosteric Optimization
The 1,2,4-triazole ring serves as a bioisostere for:
3. Computational Validation
Molecular docking studies (e.g., against PDB 1KZN) predict binding affinities >8.5 kcal/mol for triazole-pyrimidine hybrids, correlating with experimental IC50 values.
Molecular Architecture and Key Structural Features
The crystal structure of this compound reveals:
- Planarity : Dihedral angle ≤5° between triazole and pyrimidine rings, facilitating π-π stacking.
- Hydrogen-Bond Networks : N-H···N interactions (2.8–3.1 Å) stabilize supramolecular assemblies.
- Substituent Effects :
The following table summarizes critical bond parameters:
| Bond Type | Length (Å) | Angle (°) | Role |
|---|---|---|---|
| N1-C2 (pyrimidine) | 1.33 | 120.4 | Hydrogen-bond acceptor |
| N4-C5 (triazole) | 1.37 | 126.1 | Tautomerization site |
| C5-N1 (linker) | 1.45 | 111.8 | Conformational flexibility |
This architecture enables dual functionality: the pyrimidine engages targets through hydrogen bonding, while the triazole modulates electronic properties via resonance effects.
Properties
IUPAC Name |
4-phenyl-5-(1,2,4-triazol-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-12-15-6-10(18-8-14-7-16-18)11(17-12)9-4-2-1-3-5-9/h1-8H,(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSMPFAZCACHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N3C=NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-2-pyrimidinamine with 1H-1,2,4-triazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily attributed to the presence of the triazole and pyrimidine moieties. These structural features contribute to its interactions with biological targets, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives, including 4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine, demonstrate notable antimicrobial properties. They have been evaluated for their effectiveness against various bacterial and fungal strains. For instance:
- Antifungal Efficacy : Compounds containing the triazole moiety have shown potent antifungal activity against pathogens such as Candida and Aspergillus species. Studies reveal that certain derivatives exhibit higher efficacy than conventional antifungal agents like fluconazole .
- Antibacterial Effects : The compound has also been tested against resistant strains of bacteria, including Staphylococcus aureus. Some derivatives have demonstrated minimum inhibitory concentrations (MIC) significantly lower than those of established antibiotics .
Antiviral Activity
The antiviral potential of this compound has been explored in the context of HIV treatment. Certain analogs have shown promising activity against HIV-1 by inhibiting viral replication at various stages . The mechanism involves direct interaction with viral proteins, enhancing their potential as therapeutic agents in antiviral therapies.
Therapeutic Applications
The diverse biological activities of this compound position it as a candidate for various therapeutic applications:
Cancer Treatment
Recent studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves disrupting cellular signaling pathways critical for cancer cell survival .
Anti-inflammatory Properties
Compounds with similar structures have been reported to possess anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating chronic inflammatory diseases .
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Activity | Demonstrated higher efficacy against Candida albicans compared to fluconazole (MIC: 0.5 μg/mL) |
| Study B | Antiviral Activity | Showed significant inhibition of HIV replication with an EC50 value of 3.13 μM |
| Study C | Antibacterial Effects | Effective against MRSA strains with MIC values lower than traditional antibiotics |
Mechanism of Action
The mechanism of action of 4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine-Based Analogues
4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine
- Molecular Formula : C₂₀H₁₈ClF₃N₆
- Molecular Weight : 434.85 g/mol .
- Key Differences: Substituted with a piperazino-linked trifluoromethylpyridine group instead of a phenyl-triazole unit. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the phenyl group in the target compound.
Pyrimidinone and Coumarin Derivatives (e.g., Compounds 4i and 4j from )
- Structural Features: Replace the pyrimidine core with pyrimidinone (a lactam derivative) and incorporate coumarin or tetrazole moieties . Biological Relevance: Coumarin derivatives are known for anticoagulant and antimicrobial activities, suggesting divergent applications compared to the triazole-pyrimidine hybrid .
Triazole-Containing Heterocycles
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
- Key Features: Replaces the pyrimidine core with a thiazole ring.
- Biological Activity : Reported as a candidate for anticancer research due to thiazole-triazole synergy .
β-(1,2,4-Triazol-1-yl)-L-alanine
- Structural Basis: A nonproteinogenic amino acid with a triazole side chain.
- Applications : Metabolite of the fungicide myclobutanil, highlighting the role of triazole moieties in agrochemical activity .
- Contrast : Unlike the target compound, this derivative is water-soluble and integrates into metabolic pathways, limiting direct structural or functional parallels .
Aryl Triazole Patents (e.g., EP 1 926 722 B1)
- Example Compound : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine.
- Key Differences :
Comparative Data Table
Biological Activity
4-Phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, anti-inflammatory, and antiviral activities. The compound's structure and its relationship to biological efficacy are also discussed.
Chemical Structure
The compound this compound features a triazole ring fused with a pyrimidine structure. This unique arrangement contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that substituted triazoles possess broad-spectrum antimicrobial activity, including against resistant strains .
Antifungal Activity
Substituted triazole derivatives have been recognized for their antifungal capabilities. Specifically, studies have demonstrated that compounds related to this compound exhibit antifungal activity against pathogens such as Candida tropicalis . The mechanism of action often involves the inhibition of fungal cell wall synthesis.
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have also been documented. Certain compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, some related compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Antiviral Activity
Recent findings suggest that triazole compounds can serve as effective antiviral agents. A study focused on the design of triazole derivatives as inhibitors of HIV-1 capsid assembly indicated promising results. The compound 6a-9 derived from this research exhibited significant antiviral activity with an EC50 of 3.13 μM . This highlights the potential of triazole-based compounds in developing new antiviral therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the triazole and pyrimidine rings is crucial for interaction with biological targets. Modifications on these rings can enhance or diminish activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on Triazole | Increases antimicrobial potency |
| Alteration in Pyrimidine | Enhances anti-inflammatory effects |
| Phenyl Group Variation | Impacts overall bioactivity |
Case Studies
Several studies illustrate the effectiveness of triazole derivatives:
- Antifungal Efficacy : A study demonstrated that a related compound effectively inhibited Candida species with minimal cytotoxicity .
- Antiviral Properties : Research on HIV inhibitors derived from similar structures showed promising results in inhibiting viral replication stages .
- Anti-inflammatory Assessment : A comparative analysis revealed that certain derivatives significantly reduced inflammation in animal models compared to traditional treatments .
Q & A
Q. What are the optimal synthetic routes for 4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine?
Methodological Answer: The synthesis of triazole-containing pyrimidine derivatives typically involves multi-step reactions. Key steps include:
- Nucleophilic Substitution: Reacting 4-phenyl-2-aminopyrimidine derivatives with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) to introduce the triazole moiety .
- Purification: Post-reaction workup often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol or methanol to isolate the pure compound .
- Validation: Confirming purity via TLC monitoring during synthesis and final characterization using NMR (¹H/¹³C) and elemental analysis .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is critical:
- ¹H/¹³C NMR: Assign peaks to verify the pyrimidine core, triazole substituent, and phenyl group. For example, the triazole proton typically resonates at δ 8.5–9.0 ppm in DMSO-d₆ .
- Mass Spectrometry (HRMS): Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the structure.
- Elemental Analysis: Compare experimental C/H/N percentages with theoretical values to confirm stoichiometry (e.g., <0.5% deviation) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT or SHELXD (SHELX suite) can solve the phase problem .
- Refinement: SHELXL refines the structure, with hydrogen bonding (e.g., N–H···N interactions) stabilizing the lattice. For example, triazole N–H groups often form 2D networks via intermolecular hydrogen bonds .
- Validation: Check R-factors (R₁ < 0.05), residual electron density (<1 eÅ⁻³), and CCDC deposition (e.g., CCDC 1234567) .
Q. How can molecular docking studies predict the biological activity of this compound?
Methodological Answer: Computational docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins:
- Protein Preparation: Retrieve a target enzyme (e.g., CYP51 from C. albicans) from the PDB (ID: 5TZ1). Remove water, add polar hydrogens, and assign charges .
- Ligand Preparation: Optimize the compound’s geometry (DFT, B3LYP/6-31G*) and generate conformers using RDKit.
- Docking Protocol: Use a grid box centered on the active site (20 ų). Analyze binding poses for key interactions (e.g., triazole N atoms coordinating with heme iron) and compare docking scores (ΔG ≤ −8.0 kcal/mol suggests strong binding) .
Q. How should researchers address contradictory data in pharmacological assays?
Methodological Answer: Contradictions (e.g., variable IC₅₀ values across studies) require systematic validation:
- Assay Reproducibility: Repeat experiments under standardized conditions (e.g., 37°C, 5% CO₂, RPMI-1640 media) with positive controls (e.g., fluconazole for antifungal assays) .
- Solubility Adjustments: Use DMSO stocks (<1% v/v) to avoid solvent toxicity. Confirm solubility via nephelometry.
- Statistical Analysis: Apply ANOVA or Student’s t-test (p < 0.05) to assess significance. Use Hill slopes to compare dose-response curves .
Q. What strategies optimize structure-activity relationship (SAR) studies for triazole-pyrimidine hybrids?
Methodological Answer: SAR optimization involves systematic modifications:
- Core Substitutions: Replace the phenyl group with halogenated (e.g., 4-F) or electron-withdrawing (e.g., NO₂) substituents to enhance target binding .
- Triazole Modifications: Compare 1H-1,2,4-triazole with 1H-1,2,3-triazole analogs to assess steric/electronic effects on activity .
- Pharmacokinetic Profiling: Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize compounds with favorable ADMET properties .
Q. How can researchers validate hydrogen bonding interactions in solution-phase studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
